Unii-pyz33ylr8A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

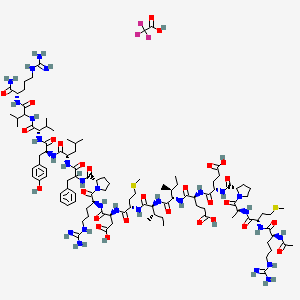

THR-18 is an 18-mer peptide derived from the sequence of human plasminogen activator inhibitor 1 (PAI-1), having the ability to bind to a site of tissue plasminogen activator (tPA) distal to its catalytic site and uncouple the beneficial clot-dissolving properties of tPA from its deleterious non-fibrinolytic effects.

Applications De Recherche Scientifique

Application in Antinociception and Neurotransmitter Inhibition

Research has explored the use of Unii-pyz33ylr8A, identified as AM336, in the field of antinociception. AM336 is a novel peptidic N-type calcium channel blocker derived from the venom of the cone snail, Conus catus. It has demonstrated potent antinociceptive effects in rats and inhibits the release of pro-nociceptive neurotransmitters like substance P and glutamate in the central nervous system (Smith et al., 2002).

Role in Multidrug Resistance Reversal

Unii-pyz33ylr8A has been studied in the context of reversing multidrug resistance (MDR) in cancer therapy. SDZ PSC 833, a derivative of Unii-pyz33ylr8A, is notable for its reversal effect on MDR by modulating the MDR1 gene product, P-glycoprotein, demonstrating potential as a treatment adjunct in cancer therapy (Watanabe et al., 1995).

Influence on Gene Therapy

In gene therapy for cervical cancer, Unii-pyz33ylr8A's derivative, p21(WAF1/SDII/CIP1) gene (p21), has shown promising results. It has the ability to arrest cell growth and induce apoptosis in cancer cells, suggesting its potential role in treating cervical cancers (Tsao et al., 1999).

Impact on Xenobiotic Metabolism

Unii-pyz33ylr8A has implications in xenobiotic metabolism. The nuclear pregnane X receptor (PXR; NR1I2), which Unii-pyz33ylr8A influences, plays a crucial role in the body's defense against toxic substances. It modulates the expression of genes involved in drug metabolism, affecting the pharmacokinetics of various drugs, and is activated by various chemicals including some derivatives of Unii-pyz33ylr8A (Kliewer et al., 2002).

Application in Drug Delivery and Cancer Therapy

A probiotic-based delivery system for p8 protein, derived from Unii-pyz33ylr8A, has been developed as an anti-colorectal cancer drug. This approach focuses on targeting tumor cells while minimizing side effects, a significant advancement in cancer therapy (An et al., 2021).

Usage in Cellular Therapy for Acute Myeloid Leukemia

Unii-pyz33ylr8A is involved in developing novel therapies for acute myeloid leukemia (AML). For example, targeting CD33-positive AML cells using antibody-drug conjugates derived from Unii-pyz33ylr8A shows promise in improving treatment outcomes (Stein et al., 2015).

Propriétés

Numéro CAS |

1383452-03-6 |

|---|---|

Nom du produit |

Unii-pyz33ylr8A |

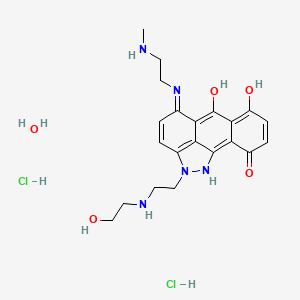

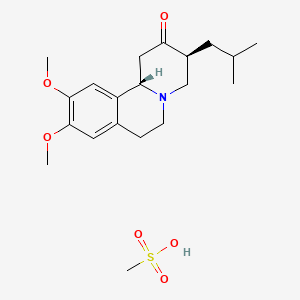

Formule moléculaire |

C105H167F3N28O28S2 |

Poids moléculaire |

2390.7742 |

Nom IUPAC |

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-Acetamido-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C103H166N28O26S2.C2HF3O2/c1-15-56(9)81(129-98(155)82(57(10)16-2)128-88(145)66(37-39-77(136)137)117-86(143)65(36-38-76(134)135)119-93(150)74-30-23-45-130(74)99(156)58(11)114-84(141)67(40-47-158-13)118-85(142)64(115-59(12)132)28-21-43-112-102(107)108)97(154)120-68(41-48-159-14)87(144)124-73(52-78(138)139)91(148)121-69(29-22-44-113-103(109)110)100(157)131-46-24-31-75(131)94(151)125-71(50-60-25-18-17-19-26-60)90(147)122-70(49-53(3)4)89(146)123-72(51-61-32-34-62(133)35-33-61)92(149)126-80(55(7)8)96(153)127-79(54(5)6)95(152)116-63(83(104)140)27-20-42-111-101(105)106;3-2(4,5)1(6)7/h17-19,25-26,32-35,53-58,63-75,79-82,133H,15-16,20-24,27-31,36-52H2,1-14H3,(H2,104,140)(H,114,141)(H,115,132)(H,116,152)(H,117,143)(H,118,142)(H,119,150)(H,120,154)(H,121,148)(H,122,147)(H,123,146)(H,124,144)(H,125,151)(H,126,149)(H,127,153)(H,128,145)(H,129,155)(H,134,135)(H,136,137)(H,138,139)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113);(H,6,7)/t56-,57-,58-,63-,64-,65-,66-,67-,68-,69-,70-,71?,72-,73-,74-,75-,79?,80-,81-,82-;/m0./s1 |

Clé InChI |

UNDAPMUKULIMSY-HGKXDEPLSA-N |

SMILES |

O=C(O)CC[C@H](NC([C@H]1N(C([C@@H](NC([C@@H](NC([C@@H](NC(C)=O)CCCNC(N)=N)=O)CCSC)=O)C)=O)CCC1)=O)C(N[C@@H](CCC(O)=O)C(N[C@@H]([C@@H](C)CC)C(N[C@@H]([C@@H](C)CC)C(N[C@@H](CCSC)C(N[C@@H](CC(O)=O)C(N[C@@H](CCCNC(N)=N)C(N2[C@H](C(NC(CC3=CC=CC=C3)C(N[C@@H](CC(C)C)C(N[C@@H](CC4=CC=C(O)C=C4)C(N[C@@H](C(C)C)C(NC(C(C)C)C(N[C@@H](CCCNC(N)=N)C(N)=O)=O)=O)=O)=O)=O)=O)CCC2)=O)=O)=O)=O)=O)=O)=O.O=C(O)C(F)(F)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

THR-18; THR18; THR 18 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.